B1579038 N-in-formyl-D-tryptophan hydrochloride

N-in-formyl-D-tryptophan hydrochloride

Cat. No.: B1579038
M. Wt: 220.2
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Tryptophan Metabolism Pathways and Derivatives

Tryptophan, an essential amino acid, is a precursor to a multitude of bioactive compounds crucial for physiological functions. wikipedia.org The metabolism of its naturally occurring isomer, L-tryptophan, proceeds primarily through three major routes: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole (B1671886) pathway. nih.govnih.gov The kynurenine pathway is quantitatively the most significant, accounting for approximately 95% of L-tryptophan degradation. nih.gov

This pathway is initiated by the enzymatic action of indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), which catalyzes the oxidation of L-tryptophan to N-formyl-L-kynurenine. nih.govnih.govnih.gov This initial step is rate-limiting and plays a critical role in immune modulation. nih.gov N-formyl-L-kynurenine is then rapidly hydrolyzed by formamidase to produce kynurenine. nih.govnih.gov

N-in-formyl-D-tryptophan hydrochloride is the D-stereoisomer of the corresponding N-in-formyl-L-tryptophan and is not a direct metabolite in these primary pathways, which are specific to the L-isomer of tryptophan. nih.gov The formylation in N-in-formyl-D-tryptophan occurs on the indole ring nitrogen (position 'in' for 'indole'), distinguishing it from the metabolic intermediate N-formyl-L-kynurenine where the formyl group is on the alpha-amino group of the kynurenine backbone. The "D-" configuration signifies that it is a synthetic analog, as D-amino acids are not typically incorporated into proteins or metabolized through the main pathways in humans. nih.gov Its structural relationship to metabolic intermediates makes it a valuable compound for comparative studies and for investigating the stereospecificity of enzymes and receptors involved in tryptophan metabolism.

Significance as a Research Compound and Synthetic Precursor

The primary significance of this compound in a research context stems from its utility as a synthetic building block and a specialized chemical tool. The formylation of the indole nitrogen is a key chemical strategy used in peptide synthesis and medicinal chemistry. chemimpex.com

In chemical synthesis, particularly in solid-phase peptide synthesis (SPPS), the indole side chain of tryptophan can be prone to undesired side reactions under the acidic conditions used for deprotection steps. The N-in-formyl group serves as an effective protecting group for the indole nitrogen, enhancing its stability and preventing these side reactions, which leads to higher yields and purity of the final peptide. chemimpex.com While many research applications use the L-isomer to create bioactive peptides that mimic natural structures, the D-isomer, N-in-formyl-D-tryptophan, is crucial for synthesizing non-natural peptides. chemimpex.comrsc.org These peptides containing D-amino acids are often more resistant to enzymatic degradation by proteases, a desirable characteristic for developing more stable and long-lasting therapeutic agents.

Furthermore, N-in-formyl-D-tryptophan serves as a versatile precursor for the synthesis of more complex tryptophan derivatives and other heterocyclic compounds. nih.govrsc.org The formyl group enhances the reactivity of the indole ring, making it a useful handle for introducing other functional groups. chemimpex.com Researchers have developed various methods for the direct N(in)-formylation of tryptophan to produce these valuable intermediates for laboratory-scale synthesis. nih.gov This allows for the creation of a diverse array of tryptophan analogs to probe biological systems, such as investigating the structure-activity relationships of potential drug candidates or developing tool compounds to study enzyme mechanisms. nih.govrsc.org For example, tryptophan-containing dipeptide derivatives have been synthesized to act as antagonists for the formyl peptide receptor 1 (FPR1), which is involved in inflammatory responses. rsc.org

Properties

Molecular Weight

220.2

Origin of Product

United States

Synthetic Methodologies for N in Formyl D Tryptophan Hydrochloride and Its Analogues

Chemical Synthesis Pathways for N-Formylation

The introduction of a formyl group onto the indole (B1671886) nitrogen of tryptophan can be achieved through several chemical pathways. These methods vary in their efficiency, substrate scope, and reaction conditions, offering chemists a range of options to suit their specific synthetic needs.

Direct N-Formylation of Tryptophan (D- and L-isomers)

Direct formylation of the tryptophan indole nitrogen presents an atom-economical approach to obtaining N-in-formyltryptophan. This transformation is often challenged by the nucleophilicity of the α-amino group and the potential for side reactions. To address these challenges, specific promoter systems and reaction conditions have been developed.

The use of acidic promoters has been shown to be effective in facilitating the direct N-in-formylation of tryptophan. A study by Chulin and Rodionov in 2014 evaluated a range of inorganic and organoelement halides for this purpose. acs.org Among the promoters tested, trimethylsilyl (B98337) bromide (Me3SiBr) and the less expensive phosphorus tribromide (PBr3) were found to be highly efficient. acs.org This method allows for a convenient and reproducible synthesis of N(in)-formyltryptophan hydrobromide. The scope of this method appears to be most effective for indoles that are substituted at the C-3 position, such as tryptophan. acs.org

The proposed mechanism involves the activation of the formylating agent by the acidic promoter, which then facilitates the electrophilic attack on the indole nitrogen. The use of these promoters circumvents the need for prior protection of the α-amino and carboxylic acid groups of the tryptophan molecule.

Table 1: Performance of Acidic Promoters in Direct N-in-Formylation of Tryptophan

PromoterRelative EfficiencyKey AdvantagesReference
Trimethylsilyl bromide (Me3SiBr)HighEffective for direct formylation acs.org
Phosphorus tribromide (PBr3)HighCost-effective alternative to Me3SiBr acs.org

The use of a formic acid/hydrochloric acid system is a classical method for the formylation of amines and has been applied to the N-formylation of indoles. In the context of tryptophan, this method involves treating the amino acid with a mixture of formic acid, which serves as the formylating agent, and hydrochloric acid, which acts as a catalyst and also forms the hydrochloride salt of the final product.

The reaction typically proceeds by protonation of the formic acid by the strong acid (HCl), which increases the electrophilicity of the formyl carbon. The nucleophilic indole nitrogen then attacks the activated formyl group, leading to the formation of the N-in-formyl derivative. While this method is straightforward, it can sometimes lead to the formation of side products due to the harsh acidic conditions. The structure of L-tryptophan complexed with formic acid has been characterized, providing insight into the interactions between the two molecules. nih.gov Generally, the formylation of amines with formic acid can be achieved under various conditions, including solvent-free heating or with the use of dehydrating agents to drive the reaction to completion. drugbank.comrsc.org

Protection and Deprotection Strategies for Indole Nitrogen

In multi-step peptide synthesis, the protection of the indole nitrogen of tryptophan is crucial to prevent side reactions such as oxidation and electrophilic substitution. The formyl group is one such protecting group, but several others have been developed, each with its own advantages in terms of stability and cleavage conditions.

A notable protecting group is the Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) group, which is stable to nucleophiles and trifluoroacetic acid but can be cleaved with strong acids. acs.orgumn.edu Another strategy involves the use of the mesitylenesulfonyl (Mts) group, which has been successfully employed in the synthesis of peptide analogues and is readily removed under hydrogen fluoride (B91410) (HF) cleavage conditions. drugbank.comnih.gov The p-methoxybenzyl group has also been utilized as a protecting group for the indole nitrogen, with deprotection achievable using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or trifluoroacetic acid. nih.gov

The deprotection of the N(in)-formyl group itself can be accomplished using various reagents. One effective method involves the use of N,N'-dimethylethylenediamine (DMEDA) in an aqueous solution, which can remove the formyl group in high yield. harvard.edu

Table 2: Comparison of Protecting Groups for Tryptophan Indole Nitrogen

Protecting GroupAbbreviationStabilityCleavage ConditionsReference
FormylForModerately stableBasic or specific deprotecting agents (e.g., DMEDA) harvard.edu
2,4-dimethylpent-3-yloxycarbonylDocStable to nucleophiles and TFAStrong acid (e.g., HF) acs.orgumn.edu
MesitylenesulfonylMtsStable under various conditionsHydrogen fluoride (HF) drugbank.comnih.gov
p-MethoxybenzylPMBVariableDDQ, Trifluoroacetic acid nih.gov

Stereoselective Synthesis of D-Tryptophan Derivatives

The synthesis of enantiomerically pure D-tryptophan derivatives is of significant interest for their incorporation into pharmaceuticals and other bioactive compounds. Stereoselective synthesis can be achieved through various methods, with enzymatic resolution being a particularly powerful approach.

Enzymatic resolution offers a highly selective and environmentally friendly method for obtaining enantiomerically pure amino acids. One common strategy is the kinetic resolution of a racemic mixture of N-acyl-tryptophan using an enzyme called acylase I. acs.orgumn.eduharvard.edu This enzyme selectively hydrolyzes the N-acyl group from the L-enantiomer, leaving the N-acyl-D-tryptophan unreacted. The resulting mixture of L-tryptophan and N-acyl-D-tryptophan can then be easily separated.

Another advanced enzymatic method involves a three-enzyme system to convert L-tryptophan derivatives into their corresponding D-enantiomers. harvard.edu This process couples the synthesis of L-tryptophan derivatives with a stereoinversion step. The L-enantiomer undergoes oxidative deamination by an L-amino acid deaminase, followed by transamination by a stereoselective D-aminotransferase to yield the desired D-amino acid. harvard.edu This multi-enzyme cascade has been successfully used to produce a variety of D-tryptophan derivatives with high enantiomeric excess. harvard.edu

Table 3: Enzymatic Methods for D-Tryptophan Derivative Synthesis

Enzymatic MethodKey EnzymesPrincipleOutcomeReference
Kinetic ResolutionAcylase IEnantioselective hydrolysis of N-acyl-L-tryptophanSeparation of L-tryptophan and N-acyl-D-tryptophan acs.orgumn.eduharvard.edu
StereoinversionL-amino acid deaminase, D-aminotransferaseOxidative deamination of L-enantiomer followed by stereoselective transaminationConversion of L-tryptophan derivatives to D-tryptophan derivatives harvard.edu
Chiral Auxiliary-Facilitated Syntheses

The asymmetric synthesis of specific enantiomers of tryptophan and its analogues, such as the D-isomer, often employs chiral auxiliaries to control stereochemistry. These methods are crucial for producing enantiomerically pure compounds. Two prominent strategies include the use of Schöllkopf chiral auxiliaries and the Strecker amino acid synthesis with chiral amines.

The Schöllkopf method utilizes a chiral bis-lactim ether, typically derived from a cyclic dipeptide of valine and glycine, as a chiral auxiliary. nih.gov For instance, the asymmetric synthesis of tryptophan analogues can be achieved using the Schöllkopf reagent (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine. nih.gov The process involves regioselective lithiation of the auxiliary, followed by reaction with a suitable electrophile, such as a substituted indole derivative. nih.gov This addition reaction proceeds with high diastereoselectivity. nih.gov Subsequent mild acid hydrolysis cleaves the auxiliary, yielding the desired α-substituted amino acid methyl ester with a controlled stereocenter. nih.gov This strategy has been successfully applied to the synthesis of unnatural S-amino acids. nih.gov

Another powerful technique is the chiral auxiliary-facilitated Strecker synthesis. rsc.orgnih.gov This approach has been used to prepare a variety of indole-substituted (S)-tryptophans from the corresponding indoles. rsc.orgnih.gov In this method, a chiral amine, such as (S)-methylbenzylamine or its derivatives, is condensed with an aldehyde and a cyanide source to form an α-aminonitrile. rsc.orgnih.gov The presence of the chiral amine directs the stereochemical outcome of the reaction. Subsequent hydrolysis of the nitrile and removal of the chiral auxiliary yields the enantiomerically enriched amino acid. rsc.org For example, hydrolysis of the intermediate α-aminonitriles can be challenging under direct acidic or basic conditions, but can be achieved indirectly by first converting them to α-amino amides. rsc.org The chiral auxiliary group is then removed, often by acidolysis, and the amino amide is hydrolyzed to the final α-amino acid in good to excellent yields. rsc.org

Table 1: Chiral Auxiliaries in Tryptophan Synthesis

Chiral Auxiliary Strategy Key Reagent/Auxiliary Typical Steps Outcome Reference
Schöllkopf Method (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine Lithiation, Alkylation, Hydrolysis High diastereoselectivity in adduct formation. nih.gov
Strecker Synthesis (S)-methylbenzylamine and derivatives Condensation to α-aminonitrile, Conversion to α-amino amide, Hydrolysis Facile route to enantiomerically pure (S)-tryptophan analogues. rsc.orgnih.gov

Preparation of N-in-formyl-D-tryptophan Hydrochloride Salts

The synthesis of this compound involves two primary chemical transformations: the formylation of the indole nitrogen (N-in) of D-tryptophan and the subsequent formation of the hydrochloride salt.

The direct N(in)-formylation of tryptophan can be promoted by acidic catalysts. A range of inorganic and organoelement halides have been evaluated for this purpose. nih.gov Notably, phosphorus tribromide (PBr3) has been identified as a highly efficient and cost-effective reagent for this transformation, serving as an alternative to bromotrimethylsilane (B50905) (Me3SiBr). nih.gov This method has been successfully used to prepare N(in)-formyltryptophan hydrobromide on a significant scale. nih.gov The general principle involves reacting tryptophan with a formylating agent in the presence of the acidic promoter.

General N-formylation of amines can also be achieved using formic acid, often in combination with a dehydrating agent like acetic anhydride (B1165640) or a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). nih.govscispace.com For instance, a classic method involves the use of formic acid and acetic anhydride. nih.gov Another approach uses formic acid with N-ethyl-N′-(3-dimethylaminopropyl)-carbodiimide to generate a formic anhydride in situ, which then reacts with the amine. nih.gov

Once the N-in-formyl-D-tryptophan is synthesized, it is converted into its hydrochloride salt. This is a standard procedure typically accomplished by treating a solution of the free amino acid with hydrochloric acid (HCl). The HCl can be in various forms, such as an aqueous solution or dissolved in an organic solvent like methanol (B129727). google.com For example, in the preparation of L-tryptophan methyl ester hydrochloride, L-tryptophan is reacted in a mixture of methanol and thionyl chloride, which generates HCl in situ. google.com A similar principle applies to the formation of the hydrochloride salt of N-in-formyl-D-tryptophan, where the addition of a stoichiometric amount of HCl protonates the primary amine group, leading to the precipitation or isolation of the corresponding hydrochloride salt.

Synthesis of Related Tryptophan Analogues and Derivatives

Alkylation Strategies on the Indole Nitrogen

The alkylation of the indole nitrogen (N1 position) of tryptophan derivatives is a key method for creating structural diversity in peptides and potential pharmaceuticals. scilit.com A significant challenge in this process is to avoid epimerization at the α-carbon. Protocols have been developed that allow for quick and epimerization-free access to N1-alkylated tryptophan derivatives, which can then be incorporated directly into peptides. scilit.com

One sustainable approach is the "borrowing-hydrogen" (BH) methodology, which uses alcohols as alkylating agents. nih.gov However, controlling regioselectivity between N1- and C3-alkylation is a major challenge, with many catalytic systems favoring C3-alkylation. nih.gov To achieve selective N-alkylation, a two-step, one-pot strategy has been developed using an iron catalyst. This involves the N-alkylation of an indoline (B122111) (a reduced form of indole) with an alcohol, followed by oxidation of the resulting N-alkylated indoline to the corresponding N-alkylindole. nih.gov This method has been shown to produce N-alkylated indoles in yields ranging from 31% to 90%. nih.gov

Another strategy involves the enantioselective N-alkylation of indoles through an intermolecular aza-Wacker-type reaction. nih.gov This method uses a transition metal catalyst to facilitate the coupling of indole derivatives with alkenols, creating a new stereocenter adjacent to the nitrogen. nih.gov This approach has proven effective for a variety of indole derivatives, including protected tryptamine (B22526). nih.gov

Table 2: Indole N1-Alkylation Methods

Method Catalyst/Reagent Key Features Substrate Scope Reference
Direct N1-Alkylation Not specified Epimerization-free; allows direct incorporation into peptides. Nα-protected tryptophans. scilit.com
Borrowing-Hydrogen Tricarbonyl(cyclopentadienone) iron complex Two-step, one-pot procedure (alkylation of indoline, then oxidation). Indoline derivatives with various alcohols. nih.gov
Aza-Wacker-Type Reaction Transition metal catalyst Intermolecular, enantioselective; creates a new stereocenter. Indole derivatives, including protected tryptamine. nih.gov

Synthesis of N-Acyl-D-Tryptophan Derivatives

N-acylation of the α-amino group of tryptophan is a fundamental transformation in peptide chemistry and for the synthesis of various derivatives. A common method for this is the acetylation to form N-acetyl-tryptophan. The synthesis of N-acetyl-D,L-tryptophan can be achieved through a cascade reaction starting from indole methylene (B1212753) hydantoin. google.com This process involves a three-step sequence of hydrogenation, hydrolysis, and acetylation, which can achieve a yield of approximately 80%. google.com The final acetylation step is typically performed by adding acetic anhydride to the reaction mixture after hydrolysis, under controlled pH conditions (pH 8.0-9.0). google.com

More generally, N-acylation is performed on the amino acid or its ester derivative. rsc.org For example, the synthesis of N-benzoyl-Trp-Phe-OMe involves the acylation of the tryptophan amino group with a benzoyl group. rsc.org Such reactions are a cornerstone in the design and synthesis of peptide-based compounds. nih.gov The process often involves reacting the amino acid with an acyl chloride or an acid anhydride in the presence of a base. rsc.orgnih.gov

The choice of acylating agent and reaction conditions can be tailored to introduce a wide variety of acyl groups to the nitrogen of D-tryptophan, leading to a diverse library of derivatives for further study and application.

Advanced Analytical Techniques for Characterization in Research

Chromatographic Methods for Purity and Enantiomeric Analysis

Chromatography is a cornerstone for assessing the purity of N-in-formyl-D-tryptophan hydrochloride, separating it from potential impurities, starting materials, and its corresponding enantiomer.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the chemical purity of this compound. Reversed-phase HPLC is commonly employed, where the compound is separated on a nonpolar stationary phase, such as a C18 column. nih.gov The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile. nih.govnih.gov The composition of the mobile phase can be adjusted to achieve optimal separation of the target compound from any impurities. nih.gov Detection is often performed using a UV detector, as the indole (B1671886) ring of the tryptophan moiety exhibits strong absorbance. nih.govnih.gov By analyzing the resulting chromatogram, the area of the peak corresponding to this compound is compared to the total area of all peaks to calculate its purity. This method is highly specific and allows for the quantification of even trace amounts of impurities. nih.gov

Typical HPLC Parameters for Purity Analysis

Parameter Typical Value
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase Gradient or isocratic mixture of Acetonitrile and a buffered aqueous solution (e.g., acetate (B1210297) buffer, phosphate (B84403) buffer, or water with 0.1% TFA) nih.govnih.gov
Flow Rate 1.0 mL/min nih.gov
Detection UV Spectrophotometry at ~220 nm or ~280 nm nih.gov

| Temperature | Ambient or controlled (e.g., 30 °C) nih.gov |

This table is interactive. Click on the headers to explore the data.

Ensuring the enantiomeric purity of this compound is critical, as the biological activity of chiral molecules is often enantiomer-specific. Chiral HPLC is the definitive method for this analysis. Separation can be achieved through two main approaches: direct and indirect. The indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. nih.govnih.gov These diastereomers have different physical properties and can be separated on a standard achiral HPLC column, such as a C18 column. nih.gov For amino acid derivatives, agents like o-phthalaldehyde (B127526) (OPA) combined with a chiral thiol (e.g., N-acetyl-L-cysteine) are used to form fluorescent diastereomeric isoindoles, which are then separated and quantified. nih.gov The ratio of the peak areas for the two diastereomers allows for the precise determination of the enantiomeric excess (e.e.) of the D-enantiomer.

Spectroscopic and Spectrometric Methods for Structural Elucidation

Spectroscopic and spectrometric techniques provide detailed information about the molecular structure of this compound, confirming its identity and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the precise structure of a molecule. Both ¹H and ¹³C NMR are used to confirm the identity of this compound. nih.gov

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. Key signals for N-in-formyl-D-tryptophan would include a singlet for the formyl proton (CHO), distinct signals for the protons on the indole ring, and multiplets for the α- and β-protons of the amino acid backbone. chemicalbook.com

¹³C NMR: The carbon NMR spectrum reveals the different carbon environments within the molecule. Characteristic signals would confirm the presence of the formyl carbonyl carbon, the carboxylic acid carbon, and the various carbons of the indole ring and the aliphatic side chain. spectrabase.com

Predicted NMR Chemical Shifts (δ) for N-formyl-tryptophan

Atom Type Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Formyl (CHO) ~8.2 ~163
Indole NH ~11.0 -
Aromatic (Indole) 7.0 - 7.6 110 - 136
α-CH ~4.5 ~55
β-CH₂ ~3.3 ~28

| Carboxyl (COOH) | - | ~175 |

This table is interactive and based on typical values for N-formyl-tryptophan structures. Actual shifts can vary with solvent and pH.

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. nih.gov When analyzed, the compound is ionized, and the mass-to-charge ratio (m/z) of the molecular ion is measured, which should correspond to the compound's molecular weight (232.23 g/mol for the free acid). nih.gov High-resolution mass spectrometry (HRMS) techniques, such as Fourier-transform ion cyclotron resonance (FTICR) MS, can determine the mass with extremely high accuracy, allowing for the confirmation of the elemental formula (C₁₂H₁₂N₂O₃). nih.gov The fragmentation pattern observed in tandem MS (MS/MS) experiments provides further structural confirmation, typically showing characteristic losses such as the loss of the indole side chain. mdpi.comnih.gov

Key Mass Spectrometry Data for N-formyl-tryptophan

Parameter Value
Molecular Formula C₁₂H₁₂N₂O₃ nih.gov
Molecular Weight 232.23 g/mol nih.gov
Exact Mass 232.0848 Da nih.gov

| Major Fragment Ion (m/z) | 130.0 (Indole side chain fragment) nih.gov |

This table is interactive. Click on the headers to explore the data.

UV/Vis spectrophotometry is a straightforward and valuable tool for detecting and quantifying this compound in solution. The technique relies on the absorption of ultraviolet light by the indole moiety of the tryptophan structure. nih.gov Tryptophan and its derivatives typically exhibit a strong absorption maximum (λmax) around 280 nm, with another peak near 220 nm. nih.govresearchgate.net According to the Beer-Lambert law, the absorbance at this wavelength is directly proportional to the concentration of the compound. This relationship allows for the quantitative determination of the compound's concentration in solution. plos.org Furthermore, this technique is useful for monitoring the progress of chemical reactions, such as the formylation of D-tryptophan, by tracking the appearance of the product or disappearance of the starting material over time. plos.orgsrce.hr

Quality Control Methodologies for Research-Grade Compounds

Ensuring the purity and identity of research-grade compounds like this compound is paramount for the reliability and reproducibility of experimental results. A combination of advanced analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the chemical structure of this compound. The spectra provide detailed information about the arrangement of atoms within the molecule. For the related N-formyl-dl-tryptophan, characteristic signals in the ¹H NMR spectrum (in DMSO-d₆) would include peaks for the indole and aromatic protons, the alpha- and beta-protons of the amino acid backbone, and the formyl proton. chemicalbook.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation patterns. For N-formyl-dl-tryptophan, the mass spectrum shows characteristic fragments that can be used for its identification. nih.gov The exact mass can be determined with high-resolution mass spectrometry.

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of this compound and for separating it from related impurities. indofinechemical.com Reversed-phase HPLC methods are commonly used, often with UV detection at wavelengths such as 220 nm and 280 nm, where the indole ring absorbs light. nih.gov Chiral HPLC methods can be employed to distinguish between the D- and L-enantiomers. researchgate.net

A summary of analytical techniques used for characterization is presented below:

Analytical TechniquePurposeTypical Observations
¹H NMR Structural elucidation and confirmation.Provides chemical shifts and coupling constants for each proton, confirming the presence of the formyl group and the tryptophan backbone.
¹³C NMR Structural confirmation.Shows the number and types of carbon atoms in the molecule.
Mass Spectrometry Molecular weight determination and structural analysis.Provides the mass-to-charge ratio of the molecular ion and its fragments.
HPLC Purity assessment and separation of enantiomers.A major peak corresponding to the compound, with minor peaks indicating impurities.
FTIR Identification of functional groups.Shows characteristic absorption bands for the carboxylic acid, amine, and formyl groups.

For research-grade this compound, stringent quality control is necessary. This typically involves a battery of tests to confirm its identity, purity, and other relevant properties. Commercial suppliers often provide a Certificate of Analysis detailing the results of these tests.

A representative table of quality control specifications for research-grade this compound is provided below, based on typical data for high-purity amino acid derivatives. indofinechemical.comchemimpex.com

ParameterSpecificationMethod
Appearance Off-white powderVisual Inspection
Purity (HPLC) ≥99%HPLC
Identity (¹H NMR) Conforms to structure¹H NMR Spectroscopy
Melting Point 214-220 °C (decomposes)Melting Point Apparatus
Solubility Soluble in waterVisual Inspection

Biochemical Roles and Mechanistic Investigations in Preclinical Models

Participation in Tryptophan Metabolic Pathways

Tryptophan, an essential amino acid, is metabolized through several routes, with the kynurenine (B1673888) pathway being the most prominent. nih.govresearchgate.net N-in-formyl-D-tryptophan hydrochloride is a derivative of D-tryptophan, and its metabolic fate is intertwined with enzymes that process both L- and D-isomers of this amino acid.

The kynurenine pathway is initiated by the conversion of tryptophan to N-formylkynurenine. nih.govoup.comoup.com This initial step is a critical control point for the entire pathway. N-formylkynurenine is subsequently hydrolyzed to form kynurenine. While much of the research has focused on the L-isomer, the formation of N-formylkynurenine is a pivotal event in tryptophan catabolism.

The enzymes responsible for the initial conversion of tryptophan to N-formylkynurenine are Indoleamine 2,3-dioxygenases (IDO1 and IDO2) and Tryptophan 2,3-dioxygenase (TDO). nih.govoup.comoup.com IDO1, in particular, is a key rate-limiting enzyme in extrahepatic tissues and is induced by inflammatory stimuli. nih.gov TDO is primarily found in the liver and plays a crucial role in regulating systemic tryptophan levels. nih.gov While these enzymes predominantly act on L-tryptophan, their potential interaction with D-tryptophan and its derivatives is an area of ongoing investigation.

The presence of the D-isomer of tryptophan introduces alternative metabolic routes. D-amino acid oxidase (DAO) is a key enzyme that specifically metabolizes D-amino acids. researchgate.netresearchgate.networthingtonweb.comnih.gov Preclinical studies in mice have demonstrated that DAO can convert D-tryptophan into kynurenine pathway metabolites. researchgate.net This suggests that D-tryptophan, and by extension its derivatives like N-in-formyl-D-tryptophan, can feed into the kynurenine pathway.

Furthermore, the gut microbiota possesses a vast enzymatic repertoire capable of metabolizing tryptophan. oup.commdpi.com Bacterial tryptophanases can degrade tryptophan, and various microbial enzymes can produce a range of metabolites. While specific studies on the microbial metabolism of this compound are limited, the general capacity of gut bacteria to process tryptophan derivatives suggests a potential role for the microbiome in its transformation. oup.commdpi.com

Molecular Interactions and Cellular Modulation

Beyond its role in metabolic pathways, this compound and its metabolites can interact with cellular receptors and influence signaling pathways, thereby modulating cellular behavior.

The tryptophan metabolic pathways have profound implications for neurotransmitter systems. The serotonin (B10506) pathway, which leads to the synthesis of the neurotransmitter serotonin, directly competes with the kynurenine pathway for the common substrate, tryptophan. nih.govnih.govnih.govbenthamscience.com Therefore, the activity of enzymes like IDO and TDO can indirectly influence serotonin levels.

Some tryptophan metabolites themselves have neuroactive properties. For instance, tryptamine (B22526) derivatives have been shown to act as non-competitive N-methyl-D-aspartate (NMDA) receptor blockers in rat hippocampal membranes. meduniwien.ac.at Dopamine has been observed to modulate NMDA receptor-mediated responses in the prefrontal cortex. nih.gov While direct preclinical evidence for the specific action of this compound on neurotransmitter receptors is still emerging, the known neuroactivity of related tryptophan derivatives suggests a potential for such interactions. Studies using in vitro models with human stem cell-derived neurons are being developed to test agents that modify NMDA-type glutamate (B1630785) receptor signaling. nih.govnih.gov

Table 1: Investigated Tryptophan Derivatives and their Effects on Neurotransmitter Systems in Preclinical Models

Tryptophan DerivativePreclinical ModelObserved Effect on Neurotransmitter System
TryptamineRat hippocampal membranesInhibition of [3H]MK-801 binding, suggesting non-competitive NMDA receptor blockade. meduniwien.ac.at
L-Tryptophan methyl esterRat hippocampal membranesMore potent inhibitor of [3H]MK-801 binding than the D-isomer. meduniwien.ac.at
DopamineRat prefrontal cortex slicesModulated NMDA receptor-mediated currents. nih.gov

This table is for illustrative purposes and highlights the neuroactive potential of tryptophan derivatives in general.

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and cellular metabolism. nih.govnih.govclinicaltrials.govmdpi.comresearchgate.netnih.gov A growing body of evidence indicates that several tryptophan metabolites can act as ligands for the AhR. nih.govnih.govmdpi.comresearchgate.netnih.gov For example, kynurenine, a downstream product of N-formylkynurenine, has been identified as an AhR agonist. nih.govresearchgate.netnih.gov The photo-oxidation product of tryptophan, 6-formylindolo[3,2-b]carbazole (FICZ), is a very potent AhR ligand. mdpi.comresearchgate.net

The activation of AhR by tryptophan metabolites can have significant physiological consequences, including the modulation of immune cell differentiation and function. While direct studies on this compound as an AhR ligand are not extensively reported, its position as a precursor to kynurenine suggests an indirect influence on AhR signaling.

Table 2: Tryptophan Metabolites as Aryl Hydrocarbon Receptor (AhR) Ligands

Tryptophan MetaboliteRole as AhR Ligand
KynurenineAgonist. nih.govresearchgate.netnih.gov
6-formylindolo[3,2-b]carbazole (FICZ)Potent Agonist. mdpi.comresearchgate.net

This table summarizes the established roles of key tryptophan metabolites as AhR ligands.

Roles in Oxidative Stress Responses and Radical Scavenging

The indole (B1671886) nucleus of tryptophan is highly susceptible to oxidation by various reactive oxygen species (ROS). This reactivity underlies its dual role in oxidative stress: it can act as an antioxidant by scavenging radicals, but its oxidation can also lead to the formation of various products, some of which may have their own biological activities. The formylation of the indole nitrogen in N-in-formyl-D-tryptophan is a key modification that influences these processes.

Tryptophan residues within peptides and proteins are vulnerable to oxidative damage, which can alter protein structure and function. nih.gov The oxidation of tryptophan can be initiated by various reactive species, including hydroxyl radicals and singlet oxygen. nih.govresearchgate.net Studies on the oxidation of tryptophan-containing peptides show that the rate of degradation is influenced by the molecular environment, with free tryptophan being more rapidly oxidized than when it is incorporated into a peptide chain. acs.orgrsc.org The initial consumption rates of tryptophan residues in peptides and proteins are only slightly affected by their inclusion compared to free tryptophan. rsc.org

The oxidation process often involves the formation of radical intermediates. nih.govrsc.org The pyrrole (B145914) ring of the indole moiety is the primary site of attack. acs.orgnih.gov The presence of the N-in-formyl group can modulate the reactivity of the indole ring towards these radicals, although specific studies on N-in-formyl-D-tryptophan's protective effects are limited. However, the general mechanism of tryptophan oxidation involves its ability to donate a hydrogen atom, a process central to radical scavenging. nih.govresearchgate.net By reacting with radicals, tryptophan residues can sacrificially protect other critical components of a biological system.

The oxidation of tryptophan, whether free or within a peptide, leads to a variety of degradation products. acs.orgnih.gov The most common products resulting from the cleavage of the indole ring are N-formylkynurenine (NFK) and kynurenine. nih.govnih.govnih.gov The formation of NFK can occur through the reaction of tryptophan with singlet oxygen or ozone, or via the rearrangement of tryptophan hydroperoxide intermediates formed from reactions with superoxide (B77818) or molecular oxygen. nih.gov

In addition to oxidation, tryptophan can undergo nitration by reactive nitrogen species like peroxynitrite (ONOO⁻), resulting in various nitrotryptophan isomers. nih.gov The reaction of L-Tryptophan with peroxynitrite can yield 5-nitrotryptophan and 6-nitrotryptophan (B1227654), with the predominant product depending on the pH and the relative concentrations of the reactants. nih.gov When tryptophan is in excess of peroxynitrite, 6-nitrotryptophan is often the major or sole product. nih.gov Studies on N-acetyl-L-tryptophan have identified the formation of 1-nitro, 4-nitro, 6-nitro, and 7-nitro-tryptophan upon treatment with excess peroxynitrite. nih.gov 6-nitrotryptophan has been identified as a significant nitration product in proteins treated with reactive nitrogen species. researchgate.net

Table 1: Major Oxidation and Nitration Products of Tryptophan

Precursor Reactive Species Major Products
Tryptophan Reactive Oxygen Species (ROS), ¹O₂, O₃ N-formylkynurenine (NFK), Kynurenine (Kyn), Oxindolylalanine (Oia) acs.orgnih.govnih.gov
Tryptophan Peroxynitrite (ONOO⁻) 6-nitrotryptophan, 5-nitrotryptophan nih.gov

Immunomodulatory Effects and Anti-pathogenic Mechanisms (in vitro/animal studies)

Tryptophan metabolism is deeply intertwined with the regulation of immune responses. nih.govnih.gov Metabolites of tryptophan, such as those from the kynurenine pathway, can modulate the activity of various immune cells, including T lymphocytes. nih.govnih.gov

Recent studies have highlighted the specific role of D-tryptophan in host defense. In preclinical models, D-tryptophan has demonstrated significant anti-pathogenic activity. It has been shown to inhibit the growth of the enteric pathogen Citrobacter rodentium both in vitro and in vivo. nih.govfrontiersin.org This inhibitory action protects mice from lethal infection by reducing the pathogen load. nih.gov The mechanism appears to involve an increase in the intracellular levels of indole acrylic acid (IA) within the bacteria, which determines their susceptibility to D-tryptophan. nih.gov

Furthermore, D-tryptophan has shown promise in preventing experimental colitis. nih.govfrontiersin.org It achieves this by selectively depleting certain colitogenic pathobionts from the intestine. nih.gov The antimicrobial activity of D-tryptophan is often enhanced when combined with other stressors, such as osmotic stress (salt concentration) or temperature variations. frontiersin.orgnih.gov While N-acetyl-L-tryptophan has been investigated for its neuroprotective and anti-inflammatory effects by inhibiting pathways involving caspase-1 and substance P, its D-isomer, N-acetyl-D-tryptophan, did not show the same protective effects in neuronal models of amyotrophic lateral sclerosis (ALS). nih.gov

Modulation of Gut Microbiota Composition and Function by D-Tryptophan

The gut microbiota plays a pivotal role in metabolizing dietary tryptophan, thereby influencing host physiology, including immune homeostasis and gut barrier function. nih.govnih.govufl.edu The microbial metabolism of tryptophan produces a wide array of bioactive compounds, such as indole and its derivatives (e.g., indole-3-propionic acid, indole-3-acetic acid), tryptamine, and serotonin. nih.govmdpi.comwikipedia.org

D-tryptophan, which can be produced by the gut microbiota, acts as a modulator of the gut's ecological niche. nih.gov Studies have shown that D-tryptophan can suppress the growth of specific enteric pathogens and pathobionts. nih.govfrontiersin.org This suggests that D-tryptophan can directly influence the composition of the gut microbiota. By inhibiting certain microbes, D-tryptophan helps to regulate intestinal homeostasis and can prevent the development of conditions like experimental colitis. nih.gov

Dietary supplementation with L-tryptophan has been shown to alter the intestinal microbial composition and diversity. frontiersin.org It can also improve intestinal barrier function and modulate local immune responses, partly through the activation of the aryl hydrocarbon receptor (AhR) by tryptophan metabolites. frontiersin.org While much of the research has focused on L-tryptophan, the ability of D-tryptophan to selectively inhibit certain bacteria indicates its significant role in shaping the microbial community and its function. nih.gov The gut microbiota, in turn, influences the availability of tryptophan for the host, creating a complex regulatory axis. nih.govmdpi.cominserm.frnih.gov For instance, gut bacteria can produce tryptamine from tryptophan, which can then act on host serotonin receptors to influence gut motility. youtube.com

Table 2: Compounds Mentioned in the Article

Compound Name Abbreviation
This compound -
Tryptophan Trp
N-formylkynurenine NFK
Kynurenine Kyn
5-nitrotryptophan 5-NO₂-Trp
6-nitrotryptophan 6-NO₂-Trp
N-acetyl-L-tryptophan L-NAT
N-acetyl-D-tryptophan D-NAT
Indole acrylic acid IA
Peroxynitrite ONOO⁻
Citrobacter rodentium -
Oxindolylalanine Oia
1-nitrotryptophan 1-NO₂-Trp
4-nitrotryptophan 4-NO₂-Trp
7-nitrotryptophan 7-NO₂-Trp
Indole-3-propionic acid IPA
Indole-3-acetic acid IAA
Tryptamine -
Serotonin 5-HT
Aryl hydrocarbon receptor AhR
Caspase-1 -

Applications As Biochemical Probes and Research Tools

Utility in Peptide Synthesis and Bioconjugation

In the field of peptide science, the controlled, stepwise assembly of amino acids is paramount. N-in-formyl-D-tryptophan hydrochloride provides chemists with a tool to incorporate a modified, non-natural amino acid into peptide chains, enabling the creation of molecules with unique properties.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique that allows for the efficient construction of peptides on a solid resin support. youtube.comyoutube.com This process involves the sequential addition of amino acids, each protected at its reactive sites to ensure the correct sequence is formed. youtube.comyoutube.com this compound, typically used with an additional protecting group on its α-amino group (such as a Boc group), serves as a key building block in this process. chemimpex.com Its use allows for the precise incorporation of the D-tryptophan isomer into a growing peptide chain, which is crucial for developing peptides not found in nature. chemimpex.com

The indole (B1671886) side chain of tryptophan is reactive and can undergo undesirable side reactions during peptide synthesis. One common issue is tert-butylation, which can occur during the acidic removal of tert-butyloxycarbonyl (Boc) protecting groups from the α-amino terminus. nih.gov The formyl group on the indole nitrogen (N-in-formyl) serves as a protecting group to prevent such modifications. nih.gov While this protection is effective, its stability can be limited under some experimental conditions. nih.gov Crucially, the formyl group can be cleanly removed at a later stage in the synthesis using specific reagents, such as N,N'-dimethylethylendiamine (DMEDA) in an aqueous solution, thereby restoring the natural tryptophan side chain. nih.gov This reversibility makes the N-in-formyl group a useful, albeit conditionally stable, tool in complex peptide synthesis.

The incorporation of unnatural amino acids is a primary strategy for designing bioactive peptides with improved pharmacological profiles. chemimpex.comrsc.org Using the D-isomer of an amino acid, such as in N-in-formyl-D-tryptophan, can significantly enhance a peptide's stability by making it resistant to degradation by proteases, which typically recognize L-isomers. This increased stability can lead to a longer half-life and improved bioavailability in a therapeutic context. chemimpex.com Furthermore, the formyl modification itself can alter the peptide's conformation and how it interacts with biological targets like receptors or enzymes, potentially leading to novel or enhanced biological activities. chemimpex.commdpi.com This makes the compound a valuable component in the synthesis of new peptide-based drug candidates. chemimpex.com

Investigations in Enzymatic Assays and Ligand-Binding Studies

The structural similarity of this compound to natural enzyme substrates allows it to be used as a tool to explore the function and mechanism of important enzymes, particularly those involved in tryptophan metabolism.

Indoleamine-2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.govnih.gov It catalyzes the oxidative cleavage of the tryptophan indole ring to produce N-formylkynurenine, the first and rate-limiting step of this pathway. nih.govnih.gov IDO1 is a major target in drug discovery, especially in immuno-oncology, because its activity can suppress the immune system. nih.govresearchgate.net

IDO1 can metabolize both L-tryptophan and, to a lesser extent, D-tryptophan. qmul.ac.uk Researchers design and synthesize tryptophan analogues to serve as mechanistic probes or inhibitors to study IDO1's function. nih.govrsc.org Given that N-in-formyl-D-tryptophan is structurally analogous to both the substrate (D-tryptophan) and the product (N-formyl-D-kynurenine) of the IDO1 reaction, it and similar derivatives are valuable tools. nih.govqmul.ac.uk Studying how these compounds interact with the enzyme's active site helps elucidate the catalytic mechanism and provides a starting point for developing more potent and selective IDO1 inhibitors for therapeutic applications. nih.govrsc.orgnih.gov

Research Findings Summary

SectionKey Research FindingSources
5.1.1 N-in-formyl-D-tryptophan, often with Nα-Boc protection, is used as a specialized building block to incorporate the unnatural D-isomer into peptide chains during Solid-Phase Peptide Synthesis (SPPS). chemimpex.com
5.1.2 The N-in-formyl group protects the tryptophan indole side chain from unwanted side reactions like tert-butylation during acid-based deprotection steps in peptide synthesis. nih.gov
5.1.3 Incorporating N-in-formyl-D-tryptophan into peptides can enhance their resistance to enzymatic degradation and modify their interaction with biological targets, leading to improved pharmacological properties. chemimpex.comrsc.org
5.1.4 As a modified amino acid, it can be integrated into peptides that are subsequently used in bioconjugation, contributing to the stability and structural properties of the final conjugate. chemimpex.comnih.gov
5.2.1 Tryptophan analogues, including D-isomers and formylated derivatives, are designed as mechanistic probes and inhibitors to study the function of the enzyme IDO1, a key therapeutic target. nih.govnih.govrsc.org

Substrate Specificity Analysis of Tryptophan-Metabolizing Enzymes

The metabolism of the essential amino acid tryptophan is a critical biological process, with the majority of dietary tryptophan being degraded through the kynurenine pathway. nih.gov The initial and rate-limiting step of this pathway is catalyzed by two structurally distinct enzymes: tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO). nih.govnih.gov The analysis of substrate specificity for these enzymes is crucial for understanding their distinct physiological and pathological roles.

This compound is intrinsically linked to the study of these enzymes, as its core structure, D-tryptophan, is a key substrate for distinguishing their activity. IDO exhibits a broad substrate specificity, capable of metabolizing not only L-tryptophan but also D-tryptophan, tryptamine (B22526), and other indole-containing compounds. nih.govqmul.ac.uk In fact, IDO was first identified as an enzyme that catabolizes D-tryptophan. nih.gov The reaction catalyzed by IDO involves the oxidative cleavage of the pyrrole (B145914) ring to produce N-formylkynurenine. qmul.ac.uk Specifically, IDO1 converts D-tryptophan and oxygen into N-formyl-D-kynurenine. qmul.ac.uk

In contrast, TDO is highly specific for the L-enantiomer of tryptophan and is primarily found in the liver. nih.govnih.gov This difference in substrate preference allows researchers to use D-tryptophan and its derivatives to selectively probe the activity of IDO enzymes over TDO. While IDO is more active with D-tryptophan than L-tryptophan, its known biological functions are associated with L-tryptophan metabolism. qmul.ac.uk

Table 1: Substrate Specificity of Key Tryptophan-Metabolizing Enzymes

Enzyme Primary Location Key Substrates Activity with D-Tryptophan Product from D-Tryptophan
Indoleamine 2,3-dioxygenase (IDO) Extrahepatic tissues, immune cells nih.govqmul.ac.uk L-tryptophan, D-tryptophan, tryptamine, 5-hydroxytryptophan (B29612) nih.gov Yes, higher activity than with L-Trp qmul.ac.uk N-formyl-D-kynurenine qmul.ac.uk

| Tryptophan 2,3-dioxygenase (TDO) | Primarily liver nih.govnih.gov | L-tryptophan nih.gov | No significant activity | Not applicable |

Use in In Vitro Biological Models

The compound and its close relatives are utilized in various in vitro models to investigate fundamental biological processes, including cellular metabolism, biofilm dynamics, and antimicrobial effects.

Cell Culture Systems for Mechanistic Research (e.g., HEK-293)

Human Embryonic Kidney 293 (HEK-293) cells are a widely used and robust cell line in biomedical research, including for transient protein expression and the production of viral vectors. nih.govnih.gov In the context of tryptophan metabolism, cell culture systems are essential for understanding the impact of metabolic byproducts on cell viability and function.

While direct studies on this compound in HEK-293 cells are not prominent, research on its metabolic product, N-formylkynurenine (NFK), provides critical insights. NFK, a tryptophan oxidation catabolite, has been identified as a chemical that can reduce performance in mammalian cell cultures. nih.govresearchgate.net The accumulation of tryptophan metabolites has been hypothesized to act as an inhibitor of cell growth. researchgate.net Therefore, N-in-formyl-D-tryptophan can be used in mechanistic studies as a precursor to generate N-formyl-D-kynurenine in situ, allowing researchers to explore its specific effects on cellular pathways, such as apoptosis and proliferation, in controlled environments like those provided by HEK-293 and other mammalian cell lines (e.g., CHO cells). nih.govresearchgate.netresearchgate.net

Biofilm Formation and Dispersal Studies

Bacterial biofilms are structured communities of cells that are notoriously resistant to antibiotics and host immune responses. nih.govias.ac.in There is significant interest in finding compounds that can inhibit biofilm formation or disperse existing biofilms. D-amino acids, including D-tryptophan, have emerged as important molecules in this area of research.

Studies have shown that D-tryptophan can inhibit biofilm formation by several pathogenic bacteria.

Pseudomonas aeruginosa : Both D- and L-isomers of tryptophan were found to inhibit biofilm formation, with an equimolar mixture showing the greatest effect. nih.govresearchgate.net The addition of tryptophan to established biofilms also hindered further growth and led to partial disassembly. nih.gov This effect may be linked to a significant increase in the swimming motility of the bacteria, as flagellar arrest is a requirement for biofilm formation. nih.gov

Pseudomonas mendocina and Staphylococcus aureus : In another study, D-tryptophan was shown to significantly inhibit the rate of cell attachment for both of these species, proving more effective than L-tryptophan. ias.ac.in It also prompted the partial disassembly of pre-formed biofilms. ias.ac.in

These findings establish D-tryptophan, the core of this compound, as a key research tool for investigating the mechanisms of biofilm control.

Table 2: Effect of D-Tryptophan on Bacterial Biofilm Formation

Bacterial Species Effect on Formation Effect on Existing Biofilm Reference
Pseudomonas aeruginosa Inhibition (26% to 71% at 24h) Partial disassembly and growth inhibition nih.govresearchgate.net
Pseudomonas mendocina Significant inhibition of cell attachment Partial disassembly ias.ac.in

| Staphylococcus aureus | Significant inhibition of cell attachment | Partial disassembly | ias.ac.in |

Assessment of Antimicrobial Activity of Related Indole Alkaloids

The indole nucleus, a key structural feature of tryptophan, is a common scaffold in a vast number of natural products known as indole alkaloids. nih.govnih.gov This class of compounds is known for a wide range of potent biological activities, including antimicrobial, antifungal, and antiviral effects. nih.govresearchgate.net this compound is a synthetic derivative belonging to this broad chemical family.

Research into natural and synthetic indole alkaloids provides a framework for understanding the potential antimicrobial applications of new derivatives.

Source : Many bioactive indole alkaloids are isolated from marine organisms, such as sponges and bacteria, as well as from fungi like Aspergillus species. nih.govnih.gov

Mechanism : The antimicrobial activity of these compounds can stem from various mechanisms, including the inhibition of biofilm formation, interference with bacterial enzymes, and disruption of cell wall synthesis. researchgate.netfrontiersin.org

Structure-Activity Relationship (SAR) : Studies on synthetic indole diketopiperazines, which are derived from tryptophan, have shown that their antimicrobial activity is significantly related to their chemical structure, including the nature and position of substituents on the indole ring. frontiersin.org Lipophilicity is another important factor influencing the antimicrobial action of these compounds. frontiersin.org

The investigation of this compound's biological activity is informed by the extensive research on related indole alkaloids, which serve as benchmarks and guides for discovering new antimicrobial agents.

Table 3: Examples of Bioactive Indole Alkaloids

Compound Class / Name Source Organism Example of Activity Reference
(Indole-N-isoprenyl)-tryptophan-valine diketopiperazine Ascomycota phylum fungus Strong and selective antifungal activity against Pyricularia oryzae nih.gov
Cyclomarazines Marine bacterium Salinispora arenicola Antimicrobial activities nih.gov
Dihydrospongotine C Marine sponge Topsentia Antibacterial against S. aureus (MIC = 1.8 to 7.6 μM) nih.gov

| Synthetic Indole Diketopiperazines | Laboratory synthesis (Tryptophan-derived) | Good antibacterial activity (MIC = 1.0–30.0 μM) | frontiersin.org |

Future Directions and Emerging Research Perspectives

Development of Next-Generation Synthetic Strategies for Stereospecific Isomers

The biological function of tryptophan analogues is intrinsically linked to their stereochemistry. Consequently, the development of robust and efficient synthetic methods to produce stereospecifically pure isomers is a cornerstone of future research. Current chemical approaches for synthesizing enantiomerically pure tryptophan analogues often rely on chiral auxiliaries or enzymatic resolutions. rsc.org For instance, strategies have been developed using chiral auxiliaries like (S)-α-methylbenzylamine in Strecker amino acid syntheses to produce various (S)-Tryptophan analogues. rsc.org

Future work is focused on creating more flexible and operationally simple synthetic routes. Next-generation strategies aim to move beyond classical methods toward more advanced catalytic and enzymatic approaches. Research into novel prenyltransferases, such as KgpF, which stereospecifically modifies tryptophan residues, opens the door to biocatalytic methods for producing complex derivatives with precise stereochemistry. rsc.org Additionally, methods like the asymmetric Friedel-Crafts conjugate addition and palladium-catalyzed β-C(sp3)−H activation of alanine (B10760859) derivatives are being refined to offer higher yields and enantiomeric excesses for various tryptophan derivatives. chim.it A key challenge is the adaptation of these methods for the specific and efficient synthesis of the D-isomer, N-in-formyl-D-tryptophan, potentially through the use of D-amino acid-specific enzymes or catalysts. chim.it The development of a convenient and scalable synthesis for N(in)-formyltryptophan hydrobromide using promoters like phosphorus tribromide (PBr3) provides a practical foundation for these more advanced stereospecific explorations. nih.gov

Advanced Structural Biology Investigations of Enzyme-Ligand Interactions

Understanding how N-in-formyl-D-tryptophan hydrochloride interacts with biological targets at a molecular level is crucial for elucidating its function. Tryptophan's indole (B1671886) side chain is known to play a significant structural role in proteins. nih.gov It participates in stabilizing unique structural motifs through hydrogen bonds, not only via its Nɛ—H group but also through its polarized Cδ1—H group, which can form weaker, noncanonical hydrogen bonds with backbone carbonyl oxygen atoms. nih.gov

Advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) and high-resolution X-ray crystallography, are being employed to investigate these interactions. Future studies will likely focus on co-crystallizing N-in-formyl-D-tryptophan and its metabolites with host and microbial enzymes to map out precise binding pockets and interaction points. Site-directed mutagenesis studies on enzymes like Pin1, where specific tryptophan residues were mutated, have demonstrated the critical role these residues play in protein structure, stability, and function. nih.gov Similar investigative approaches can be applied to understand how the formyl group and the D-configuration of N-in-formyl-D-tryptophan influence binding affinity and specificity to target proteins, such as N-formyl peptide receptors (FPRs), which are implicated in neuroinflammation and regeneration. nih.gov

Elucidation of Complex Host-Microbiota Metabolic Crosstalk Involving D-Tryptophan

The gut microbiota plays a profound role in tryptophan metabolism, converting dietary tryptophan into a vast array of bioactive molecules that influence host physiology. nih.govnih.gov This metabolic crosstalk is central to the gut-brain axis and immune homeostasis. nih.gov While much of the focus has been on L-tryptophan, the role of D-tryptophan is an area of growing research. nih.gov Gut microbes can produce various tryptophan metabolites, such as tryptamine (B22526) and indole compounds, which act as signaling molecules. nih.govyoutube.com

Future research aims to precisely delineate the pathways through which D-tryptophan and its derivatives, like N-in-formyl-D-tryptophan, are produced and utilized within the gut ecosystem. Germ-free animal models have been instrumental in showing the critical role of gut microbes in shaping host tryptophan metabolism, revealing significant alterations in the kynurenine (B1673888) and indole pathways in the absence of microbiota. cabidigitallibrary.org Investigating the metabolic fate of N-in-formyl-D-tryptophan in conventional versus germ-free or gnotobiotic models will help clarify the specific contributions of the microbiota to its processing. This research is essential for understanding how microbial metabolism of D-tryptophan might influence conditions like type 2 diabetes, where microbial tryptophan metabolites like indolepropionate have been shown to have a protective role. broadinstitute.org Recent bibliometric analyses highlight that the biological functions of D-tryptophan in immunomodulation and as a potential therapeutic agent are key areas for future investigation. nih.gov

Exploration of this compound as a Scaffold for Novel Biochemical Probes

The unique structure of this compound makes it an attractive scaffold for the development of novel biochemical probes to investigate biological systems. Tryptophan derivatives are already used to create tools for research. For example, the synthesis of alkyne-substituted tryptophans allows for their incorporation into proteins and subsequent detection and analysis via click chemistry. pnnl.gov

N-in-formyl-D-tryptophan can serve as a versatile building block in peptide synthesis and drug development. chemimpex.com The formyl group on the indole nitrogen provides a unique chemical handle for modification, while the D-amino acid configuration can enhance peptide stability against degradation by host proteases. Future applications could involve modifying the N-in-formyl-D-tryptophan scaffold to create fluorescent or biotinylated probes. These probes could be used to identify and isolate receptor proteins, such as the N-formyl peptide receptors, or to visualize the uptake and distribution of D-tryptophan derivatives in cells and tissues. nih.gov Furthermore, metal-organic frameworks (MOFs) have been developed as highly sensitive fluorescent probes for the detection of tryptophan in biological samples, and similar principles could be applied to design probes specific for its formylated derivatives. researchgate.net

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-Formyl-D-Tryptophan Hydrochloride to ensure high enantiomeric purity?

  • Methodological Answer : Synthesis optimization requires controlled reaction conditions, such as maintaining anhydrous environments to prevent hydrolysis of the formyl group. Temperature (e.g., 0–5°C during formylation) and stoichiometric ratios of reagents (e.g., formic acid derivatives) should be systematically varied. Purification via recrystallization using solvents like ethanol/water mixtures can enhance purity. Enantiomeric purity should be validated using chiral HPLC with columns such as Chiralpak® IA/IB and mobile phases containing hexane-isopropanol-triethylamine .

Q. What analytical methods are recommended for validating the identity and purity of N-Formyl-D-Tryptophan Hydrochloride?

  • Methodological Answer : Use a combination of:

  • HPLC-UV (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient, detection at 280 nm for tryptophan absorbance).
  • Mass spectrometry (ESI+ mode for molecular ion [M+H]+ at m/z 279.1).
  • Elemental analysis to confirm chloride content.
    Validation parameters (linearity, LOD/LOQ, recovery rates) must adhere to ICH Q2(R1) guidelines. Cross-reference with standard spectral libraries for consistency .

Q. How should researchers assess the stability of N-Formyl-D-Tryptophan Hydrochloride under varying pH and temperature conditions?

  • Methodological Answer : Conduct forced degradation studies:

  • Acidic/basic hydrolysis : Incubate at pH 2 (HCl) and pH 9 (NaOH) at 40°C for 24–72 hours. Monitor degradation via HPLC.
  • Thermal stability : Store solid samples at 40°C/75% RH for 4 weeks.
  • Oxidative stress : Expose to 3% H2O2.
    Quantify degradation products (e.g., free tryptophan or formaldehyde via Nash reagent assay) .

Advanced Research Questions

Q. What strategies can resolve contradictory data in the reported bioactivity of N-Formyl-D-Tryptophan Hydrochloride across cell-based assays?

  • Methodological Answer : Discrepancies may arise from:

  • Batch variability : Verify synthesis protocols (e.g., residual solvents like DMF via GC-MS) .
  • Cellular uptake differences : Use isotopic labeling (e.g., <sup>14</sup>C-tryptophan) to track intracellular transport.
  • Assay interference : Pre-treat samples with Chelex resin to remove metal contaminants. Normalize data to cell viability controls (MTT assay) and replicate under NIH preclinical guidelines .

Q. How can researchers investigate the role of N-Formyl-D-Tryptophan Hydrochloride in modulating tryptophan-dependent metabolic pathways?

  • Methodological Answer : Design experiments combining:

  • Gene silencing (e.g., siRNA for indoleamine 2,3-dioxygenase [IDO]) to isolate pathway effects.
  • Metabolomics : LC-MS/MS profiling of kynurenine, serotonin, and NAD+ levels.
  • Isotope tracing : Use <sup>13</sup>C-labeled tryptophan to track flux. Include negative controls (unmodified D-tryptophan) and statistical rigor (ANOVA with post-hoc Tukey test) .

Q. What advanced techniques are suitable for studying the chiral interactions of N-Formyl-D-Tryptophan Hydrochloride with biological targets?

  • Methodological Answer : Employ:

  • Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., aryl hydrocarbon receptor) and compare binding kinetics of D- vs. L-enantiomers.
  • X-ray crystallography : Co-crystallize the compound with binding partners to resolve stereospecific interactions.
  • Molecular dynamics simulations : Use software like GROMACS to model enantiomer-protein docking. Validate findings with circular dichroism (CD) spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.